5-Methoxy-2,3-dihydro-1H-inden-2-amine
Description
Contextual Chemical Classification and Structural Relationships
Aminoindane Scaffold in Medicinal Chemistry and Chemical Biology
The aminoindane scaffold is a significant pharmacophore in medicinal chemistry. researchgate.net This structural framework, which consists of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring containing an amino group, serves as a foundation for various physiologically active compounds. researchgate.netontosight.ai The rigid conformation of the aminoindane structure makes it a valuable tool for designing molecules with specific biological targets. frontiersin.orgresearchgate.net
Derivatives of the aminoindane scaffold have been investigated for a wide range of pharmacological activities, including antibacterial, antiviral, anticonvulsant, and antiparkinsonian properties. researchgate.net The versatility of the aminoindane backbone allows for chemical modifications, such as substitutions on the aromatic ring or N-alkylation, to create a diverse array of substances with distinct biological profiles. unodc.org These modifications can influence the compound's interaction with biological targets, such as monoamine transporters. nih.gov
Comparative Structural Analysis with Related Aminoindanes and Analogues
5-Methoxy-2,3-dihydro-1H-inden-2-amine is structurally related to other aminoindanes, most notably the parent compound 2-aminoindane and other substituted derivatives like 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine. The core structure is 2-aminoindane, which is a cyclic analogue of amphetamine. unodc.org
The key structural differences lie in the substitutions on the aromatic ring. In this compound, a methoxy (B1213986) group is attached at the 5-position of the indane ring system. nih.gov This is in contrast to the unsubstituted 2-aminoindane. wikipedia.org In the case of 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine, there is both a methoxy group at the 5-position and a methyl group at the 6-position. ontosight.ai These substitutions significantly influence the pharmacological properties of the molecules. nih.gov
| Compound Name | Molecular Formula | Core Structure | Key Substituents |
|---|---|---|---|
| This compound | C10H13NO | 2-Aminoindane | Methoxy group at position 5 |
| 2-Aminoindane | C9H11N | 2-Aminoindane | None |
| 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine | C11H15NO | 2-Aminoindane | Methoxy group at position 5, Methyl group at position 6 |
Historical Scientific Investigation and Emergence in Research
The scientific investigation of aminoindanes dates back several decades. Initially, these compounds were explored for various therapeutic applications. frontiersin.orgnih.gov In the 1970s, research highlighted their potential as bronchodilators and analgesics. unodc.orgacs.org Further studies delved into their effects on the central nervous system, particularly their ability to influence the release and re-uptake of serotonin (B10506). unodc.org
Synthetic aminoindanes were also developed in the context of creating anti-Parkinsonian drugs. frontiersin.orgnih.gov The parent compound, 2-aminoindane, was first synthesized in low yield from 2-indanone. nih.gov In the 1990s, researchers synthesized cyclic analogues of psychoactive substances containing the 2-aminoindane structure to investigate their pharmacological profiles. frontiersin.orgresearchgate.net More recently, specific derivatives like this compound have emerged as subjects of preclinical studies to explore their unique effects, such as on metabolism and appetite. acs.orgnih.gov
Significance in Preclinical Drug Discovery and Mechanistic Biological Studies
This compound has demonstrated notable effects in preclinical models, particularly in the context of metabolic disorders. acs.orgnih.gov Research in diet-induced obese mouse models has shown that administration of the compound can mitigate weight gain and adiposity while preserving lean mass. acs.orgnih.gov
Mechanistic studies suggest that its effects are linked to the modulation of energy balance and metabolism. acs.orgnih.gov In preclinical studies, the compound was found to alleviate hyperglycemia, glucose intolerance, and hyperinsulinemia in obese mice. acs.org It also showed potential in reducing hepatic steatosis by lowering liver triglyceride and cholesterol levels. acs.org Pharmacokinetic studies in rats have identified its metabolites as N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI. nih.gov In vitro pharmacodynamic profiling indicates weak to moderate ligand binding inhibition at the 5-HT2B receptor, with other neurochemical targets remaining largely unaffected. nih.gov These findings highlight its potential as a tool for studying metabolic pathways and as a lead compound for the development of new therapeutics for metabolic syndrome. acs.org
| Area of Study | Model | Key Research Findings | Reference |
|---|---|---|---|
| Obesity and Weight Management | Diet-induced obese mice | Mitigated weight gain and adiposity, maintained lean mass, and reduced overall fat mass. | acs.orgnih.gov |
| Glucose Metabolism | Diet-induced obese mice | Alleviated hyperglycemia, glucose intolerance, and hyperinsulinemia. | acs.org |
| Liver Function | Diet-induced obese mice | Ameliorated hepatic steatosis, reduced hepatic lipid accumulation, and lowered liver triglyceride and cholesterol levels. | acs.org |
| Pharmacokinetics | Rats | Metabolized to N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI; displayed a short plasma and brain half-life. | nih.gov |
| Pharmacodynamics | In vitro assays | Exhibited weak to moderate ligand binding inhibition at the 5-HT2B receptor. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6,9H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXHCNWEVQNNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478566 | |
| Record name | 2-Amino-5-methoxyindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73305-09-6 | |
| Record name | 5-Methoxyindan-2-ylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73305-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methoxyindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073305096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-methoxyindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-5-METHOXYINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD8S15863A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways
Traditional synthetic routes to 5-Methoxy-2,3-dihydro-1H-inden-2-amine and related aminoindanes often commence from readily available indanone precursors. These pathways typically involve the introduction of the amine functionality at the C2 position of the indane scaffold through a series of well-established chemical transformations.
A patented process for a related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, highlights a multistep sequence involving protection of the amino group of 2-aminoindan (B1194107), followed by Friedel-Crafts acylation and subsequent reduction to introduce the alkyl groups. google.com This general strategy of functionalizing the aromatic ring of a pre-existing aminoindane core can also be conceptually applied to the synthesis of other derivatives.
The construction of the indanone core itself is a critical step in many synthetic routes. Intramolecular Friedel-Crafts acylation is a powerful method for this purpose. orgsyn.orgresearchgate.net This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride under the influence of a Lewis or Brønsted acid catalyst. orgsyn.orgresearchgate.net For the synthesis of 5-methoxy-1-indanone, a suitable 3-(methoxyphenyl)propanoic acid derivative would be the starting material. The choice of catalyst and reaction conditions is crucial to ensure high yields and prevent side reactions. Niobium pentachloride has been demonstrated as an effective reagent for this transformation, acting both to convert the carboxylic acid to the acyl chloride and to catalyze the cyclization. researchgate.net
Table 1: Examples of Catalysts Used in Intramolecular Friedel-Crafts Acylation for Indanone Synthesis
| Catalyst | Starting Material | Product | Reference |
| Polyphosphoric acid | Aromatic monocarboxylic acids | Indanones | researchgate.net |
| Niobium pentachloride | 3-Arylpropanoic acids | 1-Indanones | researchgate.net |
| L-proline (metal-free) | 2-Vinylbenzaldehydes (via intramolecular hydroacylation) | Indanones | rsc.org |
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. sigmaaldrich.comorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 5-methoxy-2-indanone with an amine source, typically ammonia (B1221849) or an ammonia equivalent, in the presence of a reducing agent. nih.gov The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the final amine. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity; they readily reduce the iminium ion intermediate but are less reactive towards the starting ketone. masterorganicchemistry.com Biocatalytic approaches using enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are also emerging as powerful tools for asymmetric reductive amination, offering the potential for high enantioselectivity. nih.gov
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Key Features | Reference |
| Sodium Borohydride (B1222165) (NaBH4) | Common, but can also reduce the starting carbonyl. | masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH3CN) | Selective for the iminium ion over the ketone/aldehyde. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and often preferred alternative to NaBH3CN. | masterorganicchemistry.com |
| α-picoline-borane | Effective in various solvents, including water. | organic-chemistry.org |
An alternative to direct reductive amination is a two-step process involving the formation of an oxime followed by its reduction. acs.org 5-Methoxy-2-indanone can be reacted with hydroxylamine (B1172632) to form the corresponding 5-methoxy-2-indanone oxime. This oxime intermediate can then be reduced to the desired primary amine.
Various reducing agents have been successfully employed for the reduction of oximes to amines. researchgate.net Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method. acs.org Other chemical reducing agents, such as sodium borohydride in the presence of a Lewis acid like zirconium tetrachloride (ZrCl4), have also been shown to be effective. researchgate.net A challenge in oxime reduction is the potential for the formation of secondary amine byproducts (diindanylamine); however, reaction conditions can be optimized to minimize this. google.com The choice of reducing agent and conditions can influence the chemoselectivity of the reaction, with some methods offering the possibility of reducing the oxime to the corresponding hydroxylamine. nih.gov
Advanced Synthetic Techniques and Process Optimization in Indane Chemistry
Recent advances in synthetic methodology have provided more sophisticated and efficient routes to aminoindanes, including catalytic approaches that offer improved atom economy and stereocontrol.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the synthesis of arylamines. wiley.com While often used to form anilines from aryl halides, related palladium-catalyzed methodologies can be applied to the synthesis of aminoindanes. For instance, palladium-catalyzed alkene carboamination reactions have been developed for the synthesis of 2-aminoindane derivatives from 2-allylphenyltriflates and aliphatic amines. acs.org This method proceeds via an intermolecular anti-aminopalladation step.
Furthermore, palladium catalysts can be employed in the amination of aryl chlorides and bromides with ammonia or its surrogates to produce primary arylamines. semanticscholar.orgnih.gov The development of specialized phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of these reactions. wiley.com Intramolecular palladium-catalyzed amination has also been utilized to synthesize indazole derivatives, demonstrating the versatility of this catalytic system in forming nitrogen-containing heterocyclic and carbocyclic structures. nih.gov
Continuous Flow Synthesis Applications for Scalability
While specific continuous flow synthesis protocols for this compound are not extensively detailed in publicly available literature, the principles of flow chemistry are highly applicable to its synthesis, particularly for large-scale production. Continuous flow processes offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. researchgate.netwisc.edunih.gov
The synthesis of primary amines in continuous flow has been demonstrated through various methods, such as the catalytic hydrogenation of nitriles and the reductive amination of ketones. researchgate.netorganic-chemistry.org For a potential continuous flow synthesis of this compound, one could envision a multi-step sequence integrated into a flow system. For instance, the corresponding ketone, 5-methoxy-2-indanone, could be subjected to reductive amination in a packed-bed reactor containing a suitable catalyst. researchgate.net This approach allows for the safe handling of reagents and intermediates, minimizes reaction volumes, and enables straightforward scalability by extending the operation time or by numbering-up the reactor systems.
Table 1: Potential Continuous Flow Reaction Parameters for Amine Synthesis
| Parameter | Typical Range | Rationale |
| Temperature | 25 - 150 °C | Optimizes reaction kinetics while minimizing side reactions. |
| Pressure | 1 - 100 bar | Can increase reaction rates and prevent solvent boiling at elevated temperatures. |
| Residence Time | Seconds to minutes | Precisely controlled to maximize conversion and minimize byproduct formation. |
| Catalyst | Heterogeneous (e.g., Pd/C, Raney Ni) | Facilitates easy separation from the product stream and potential for recycling. |
| Solvent | Methanol, Ethanol, THF | Chosen for solubility of reactants and compatibility with the reaction conditions. |
Green Chemistry Principles in Reaction Design
The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact. In the context of synthesizing this compound, several aspects of green chemistry can be incorporated.
Solvent Replacement: Traditional syntheses often employ volatile and hazardous organic solvents. A key green chemistry objective is to replace these with more environmentally benign alternatives. nih.govrsc.orgrsc.org For instance, in the Friedel-Crafts acylation or alkylation steps that may be used to construct the indane skeleton, greener solvents such as deep eutectic solvents (DESs) or even water-ethanol mixtures have shown promise in related reactions. nih.govrsc.orgrsc.org These solvents can reduce the environmental footprint and may also enhance reaction rates and selectivity.
Catalyst Recycling: Many synthetic steps rely on catalysts, which can be expensive and environmentally problematic if not recovered. The use of heterogeneous catalysts or catalyst systems that can be easily separated and recycled is a cornerstone of green chemistry. For example, in Friedel-Crafts reactions, traditional Lewis acids like AlCl₃ are used in stoichiometric amounts and generate significant waste. The development of recyclable solid acid catalysts, such as zeolites or metal oxides, offers a more sustainable alternative. researchgate.net Similarly, for hydrogenation steps, catalysts immobilized on solid supports can be filtered off and reused.
Table 2: Green Chemistry Approaches in Amine Synthesis
| Green Chemistry Principle | Traditional Method | Greener Alternative |
| Solvent | Halogenated solvents (e.g., Dichloromethane) | Deep Eutectic Solvents, Water, Ethanol |
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Recyclable solid acids (e.g., Zeolites) |
| Atom Economy | Multi-step synthesis with protecting groups | Catalytic C-H activation, borrowing hydrogen reactions |
Chemical Reactivity and Derivatization Studies of the Indane Core
The chemical reactivity of this compound is primarily centered around its aromatic ring, the amine functional group, and the methoxy (B1213986) substituent. Understanding this reactivity is key to designing and synthesizing novel derivatives for various applications.
Regioselective Functionalization for Structure-Activity Relationship Development
The methoxy group at the 5-position of the indane ring is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This directing effect is crucial for the regioselective functionalization of the aromatic ring to develop structure-activity relationships (SAR). wisc.edu The increased electron density at the positions ortho and para to the methoxy group (positions 4 and 6) makes them susceptible to attack by electrophiles.
For example, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield products substituted predominantly at the 4- and 6-positions. wisc.eduyoutube.com By systematically introducing different functional groups at these positions, researchers can probe the effects of steric and electronic properties on the biological activity of the molecule. For instance, the synthesis of 4-bromo-5-methoxy-2,3-dihydro-1H-inden-2-amine would introduce a bulky, electron-withdrawing group, which could significantly alter its interaction with biological targets compared to the parent compound. mdma.chmdpi.com
Reactions of the Amine Functional Group and Methoxy Substituent
The primary amine at the 2-position of the indane core is a versatile functional group that can undergo a variety of chemical transformations. Common reactions include N-alkylation and N-acylation.
N-Alkylation: The amine can be alkylated to form secondary and tertiary amines. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride is a common method for introducing alkyl groups. prepchem.com The synthesis of N-methyl and N,N-dimethyl derivatives of 2-aminoindane has been reported and is a common modification in medicinal chemistry to alter a compound's pharmacological profile. nih.govnih.gov
N-Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. ias.ac.innih.gov This reaction is often used to introduce a variety of substituents or to serve as a protecting group strategy in a multi-step synthesis. The N-acetylation of 2-aminoindane has been observed in metabolic studies and can be readily achieved synthetically. nih.gov
Reactions of the Methoxy Group: The methoxy group is generally stable, but it can be cleaved under harsh conditions to yield the corresponding phenol (B47542). Reagents such as boron tribromide (BBr₃) or strong acids like HBr are commonly used for the demethylation of aryl methyl ethers. chem-station.commdma.chcommonorganicchemistry.comcommonorganicchemistry.comorgsyn.org This transformation allows for the introduction of a hydroxyl group, which can then be further functionalized, for example, through etherification or esterification, to generate a new series of derivatives.
Synthesis of Novel Analogues and Derivatives through Targeted Modifications
The synthesis of novel analogues of this compound is driven by the desire to explore and optimize its biological activities. Targeted modifications can be made to the aromatic ring, the amine group, or the methoxy group.
Aromatic Ring Modifications: As discussed, electrophilic substitution reactions can be used to introduce various substituents onto the aromatic ring at the 4- and 6-positions. This can include halogens, nitro groups, and acyl groups, which can then be further transformed.
Amine Group Modifications: A wide range of N-substituted analogues can be synthesized through N-alkylation and N-acylation, introducing diverse functionalities to explore their impact on biological targets. For instance, the synthesis of N,N-dimethyl-5-methoxy-2-aminoindane would increase the lipophilicity and basicity of the molecule compared to the primary amine. prepchem.com
Methoxy Group Modifications: Cleavage of the methoxy group to the corresponding phenol opens up another avenue for derivatization. The resulting hydroxyl group can be alkylated with various alkyl halides to produce a series of ether analogues with different steric and electronic properties.
Table 3: Examples of Synthesized or Potential Derivatives of this compound
| Derivative | Modification Site | Potential Synthetic Route |
| 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-2-amine | Aromatic Ring (Position 4) | Electrophilic bromination of the parent compound. |
| N-Methyl-5-methoxy-2,3-dihydro-1H-inden-2-amine | Amine Group | Reductive amination with formaldehyde (B43269). |
| N-Acetyl-5-methoxy-2,3-dihydro-1H-inden-2-amine | Amine Group | Acylation with acetic anhydride (B1165640) or acetyl chloride. |
| 5-Hydroxy-2,3-dihydro-1H-inden-2-amine | Methoxy Group | Demethylation with BBr₃. |
| N,N-Dimethyl-5-methoxy-2,3-dihydro-1H-inden-2-amine | Amine Group | Reductive amination with excess formaldehyde and a reducing agent. |
By employing these synthetic strategies, a diverse library of analogues can be generated, enabling a thorough investigation of the structure-activity relationships of the this compound scaffold.
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Structural Determinants for Biological Activity in Indane Scaffolds
The indane scaffold, characterized by a fused benzene (B151609) and cyclopentane (B165970) ring system, provides a rigid molecular framework that is central to its biological activity. This rigidity can be advantageous for receptor binding by reducing the entropic penalty upon interaction. The biological effects of indane-based compounds are highly dependent on the nature and position of chemical substituents attached to this core structure. tudublin.ie
Research has demonstrated that the indane nucleus is a key pharmacophore in molecules exhibiting a range of activities, including anticancer and anti-inflammatory properties. tudublin.ieresearchgate.net For instance, studies have shown that hybridizing bioactive fragments with an indan-1-one core can lead to a synergistic increase in cytotoxic activity against various cancer cell lines. tudublin.ie The fundamental structural determinants for activity in this scaffold include:
The Bicyclic Core: The inherent shape and rigidity of the fused ring system.
Substitution Patterns: The type, position, and orientation of functional groups on both the aromatic and aliphatic rings.
Stereochemistry: The specific three-dimensional arrangement of atoms, particularly at chiral centers. tudublin.ie
Impact of Methoxy (B1213986) Group Position on Pharmacological Profiles
The methoxy group (-OCH₃) is a common functional group in pharmaceuticals that can significantly influence a molecule's properties. researchgate.net Its placement on the indane scaffold is a critical factor in determining the pharmacological profile of the resulting derivative. In 5-Methoxy-2,3-dihydro-1H-inden-2-amine, the methoxy group is located at the 5-position of the aromatic ring.
The methoxy group can modulate a compound's activity in several ways:
Target Binding: It can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues within a biological target's binding site. researchgate.net
Physicochemical Properties: It influences the molecule's lipophilicity (fat solubility), which affects its absorption, distribution, metabolism, and excretion (ADME) properties. This balance is essential for a compound to reach its target in the body. researchgate.net
Electronic Effects: As an electron-donating group, it can alter the electron density of the aromatic ring, which can influence binding affinity and metabolic stability.
The specific position of the methoxy group is paramount. For example, moving the methoxy group from the 5-position to other positions (e.g., 4-, 6-, or 7-position) would likely result in compounds with different potencies and selectivities due to altered interactions with the specific topology of the target protein.
Comparative SAR Analysis of Substituted Dihydro-1H-inden-2-amine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how specific structural modifications to a lead compound affect its biological activity. For dihydro-1H-inden-2-amine derivatives, a comparative analysis involves synthesizing and testing a series of analogs with systematic variations to the core structure.
Key modifications and their potential impact include:
Aromatic Ring Substitution: Introducing different substituents (e.g., halogens, alkyls, hydroxyls) at various positions on the benzene ring can alter electronic properties and provide new points of interaction with a target.
Amine Group Derivatization: Modifying the primary amine at the 2-position to a secondary or tertiary amine, or replacing it with other functional groups, can drastically change the compound's polarity, basicity, and binding capabilities.
The following interactive table illustrates hypothetical SAR data for a series of derivatives, demonstrating how different substitutions could influence biological activity, measured here as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.
| Compound | R1 (Position 5) | R2 (Position 6) | R3 (Amine) | IC₅₀ (µM) |
| A | -OCH₃ | -H | -NH₂ | 15.2 |
| B | -OH | -H | -NH₂ | 25.8 |
| C | -OCH₃ | -Cl | -NH₂ | 8.5 |
| D | -OCH₃ | -H | -NHCH₃ | 12.1 |
| E | -H | -H | -NH₂ | 50.4 |
This table is for illustrative purposes to demonstrate SAR principles.
This analysis reveals that a methoxy group at R1 and a chloro group at R2 (Compound C) may enhance potency, while replacing the methoxy with a hydroxyl group (Compound B) or removing it entirely (Compound E) could decrease activity.
Rational Design and Synthesis of Ligand Libraries for Target Validation
Rational drug design utilizes the understanding of SAR to create focused libraries of compounds for testing against specific biological targets. nih.govnih.gov This approach is more efficient than random high-throughput screening. For the indane scaffold, the process typically involves:
Pharmacophore Identification: The core 2-aminoindane structure is identified as the key pharmacophore responsible for the initial biological activity.
Computational Modeling: Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are used to predict how different derivatives will bind to a target protein and to identify key structural features that influence activity. longdom.org
Library Synthesis: A focused library of compounds is synthesized, where specific sites on the indane scaffold are systematically varied. For example, a library could be created with diverse substituents on the aromatic ring or different alkyl groups on the amine. This approach of hybridizing bioactive fragments has been shown to yield novel scaffolds with significantly increased bioactivity. tudublin.ie
Biological Screening: The synthesized library is screened against the intended biological target (e.g., an enzyme or receptor) to identify the most potent and selective compounds.
This iterative cycle of design, synthesis, and testing allows for the rapid optimization of a lead compound and validation of its biological target.
Stereochemical Considerations in Amine-Substituted Indanes and Their Biological Impact
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov For amine-substituted indanes like this compound, the carbon atom to which the amine is attached can be a chiral center, leading to the existence of two non-superimposable mirror images called enantiomers (R and S forms).
The biological impact of stereochemistry is profound:
Differential Binding Affinity: Often, only one enantiomer (the eutomer) will fit correctly into the chiral binding site of a target protein, leading to the desired biological effect. The other enantiomer (the distomer) may have significantly lower activity or may even interact with different targets, potentially causing side effects.
Potency Differences: Studies on chiral compounds frequently show that the biological potency can reside primarily in one enantiomer. nih.gov Research into indane derivatives has highlighted that stereo-isomeric specificity can result in significant increases in bioactivity. tudublin.ie
The table below illustrates how two enantiomers of a hypothetical chiral indane derivative might exhibit different biological activities.
| Stereoisomer | Receptor Binding Affinity (Kᵢ in nM) | Functional Activity (EC₅₀ in nM) |
| (R)-Isomer | 12 | 25 |
| (S)-Isomer | 850 | >1000 |
This table is for illustrative purposes.
This demonstrates that the (R)-isomer is significantly more potent than the (S)-isomer, underscoring the necessity of synthesizing and testing stereochemically pure compounds in drug discovery. nih.gov
Preclinical Pharmacological Investigations and Biological Mechanisms
Molecular Target Engagement and Receptor Binding Profiling
The pharmacological profile of 5-Methoxy-2,3-dihydro-1H-inden-2-amine, also known as 5-methoxy-2-aminoindane (MEAI), is characterized by its interactions with several key neurological targets. Its primary mechanism appears to be the modulation of monoamine neurotransmitter systems through engagement with plasma membrane transporters. Furthermore, it exhibits affinity for specific serotonin (B10506) and adrenergic receptor subtypes, distinguishing its profile from its parent compound, 2-aminoindane.
This compound functions as a monoamine releasing agent. nih.gov In vitro studies using rat brain synaptosomes have quantified its potency for inducing the release of serotonin, norepinephrine (B1679862), and dopamine (B1211576). The compound demonstrates a notable preference for the serotonin transporter (SERT), exhibiting a six-fold lower potency at the norepinephrine transporter (NET) and a twenty-fold lower potency at the dopamine transporter (DAT) relative to SERT. nih.govresearchgate.net This profile establishes it as a modestly selective serotonin releasing agent (SSRA). nih.gov
The functional activity, measured by the half-maximal effective concentration (EC₅₀) for neurotransmitter release, highlights this selectivity.
| Monoamine Transporter | EC₅₀ for Release (nM) |
|---|---|
| Serotonin (SERT) | 134 |
| Norepinephrine (NET) | 861 |
| Dopamine (DAT) | 2,646 |
Data sourced from studies in rat brain synaptosomes. nih.gov
Beyond its action on transporters, this compound interacts with specific serotonin receptor subtypes. Research has shown that the compound possesses a moderate affinity for both 5-HT1A and 5-HT2B receptors. nih.govresearchgate.net One study specifically characterized its effect at the 5-HT2B receptor as weak to moderate ligand binding inhibition. researchgate.netnih.gov While quantitative binding constants (Kᵢ) for this compound at these receptors are not detailed in the available literature, its engagement with these sites is a noted aspect of its pharmacological profile, distinguishing it from related compounds like 2-aminoindane, which lacks significant affinity for 5-HT receptors. nih.gov The interaction with the 5-HT1A receptor, in particular, has been suggested as a potential pathway for its observed behavioral effects. clearmindmedicine.com
This compound demonstrates moderate affinity for the α₂-adrenergic receptor. nih.gov The introduction of the 5-methoxy group to the 2-aminoindane structure significantly influences this interaction. Compared to the parent compound 2-aminoindane, which has a high affinity for α₂-adrenoceptor subtypes (Kᵢ = 134 nM for α₂ₐ, 211 nM for α₂ₑ, and 41 nM for α₂𝒸), this compound shows a reduced affinity. nih.govresearchgate.net Specifically, the 5-methoxy substitution results in a 5-fold lower affinity for α₂ₐ and α₂ₑ subtypes and a 30-fold lower affinity for the α₂𝒸 subtype. nih.gov
| Compound | α₂ₐ Kᵢ (nM) | α₂ₑ Kᵢ (nM) | α₂𝒸 Kᵢ (nM) |
|---|---|---|---|
| 2-Aminoindane | 134 | 211 | 41 |
| This compound | ~670 (5-fold lower affinity) | ~1055 (5-fold lower affinity) | ~1230 (30-fold lower affinity) |
Affinity comparison of 2-Aminoindane and its 5-methoxy derivative at α₂-adrenergic receptor subtypes. Data derived from Halberstadt et al. (2019). nih.govresearchgate.net
Specific in vitro studies detailing the direct inhibitory activity (IC₅₀ values) of this compound on the monoamine oxidase enzymes, MAO-A and MAO-B, are not extensively documented in the reviewed scientific literature. Monoamine oxidase inhibitors are a class of drugs that prevent the breakdown of monoamine neurotransmitters. drugbank.com MAO-A preferentially deaminates serotonin and norepinephrine, while MAO-B preferentially deaminates phenethylamine. drugbank.com While the primary mechanism of this compound is monoamine release, the potential for interaction with monoamine metabolizing enzymes remains an area for further investigation.
While data on the sigma (σ) receptor affinity of this compound is not available, studies on structurally related derivatives provide insight into how this class of compounds may interact with these receptors. Sigma receptors, classified as σ₁ and σ₂, are implicated in various cellular functions and are targets for drug design. nih.gov For example, a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were developed as potent σ₂ receptor ligands. Within this series, compounds WC-26 and WC-59 were identified as having high affinity for the σ₂ receptor with Kᵢ values of 2.58 nM and 0.82 nM, respectively. clearmindmedicine.com These compounds also demonstrated high selectivity over the σ₁ receptor. clearmindmedicine.com
Investigations into related indane and indanone derivatives have revealed activity at other targets, notably acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. A series of novel indanone derivatives were designed as potential agents for Alzheimer's disease, with one compound exhibiting highly potent AChE inhibitory activity (IC₅₀ of 0.0018 µM), which was 14-fold more potent than the established drug donepezil (B133215). nih.govresearchgate.net Another related compound, Ladostigil, which combines pharmacophores from rasagiline (B1678815) and rivastigmine, acts as a dual inhibitor of both cholinesterases and brain-selective monoamine oxidase. researchgate.net In vitro studies showed Ladostigil to be a pseudo-reversible inhibitor of AChE, with an inhibitory effect reported to be 100 times more potent against AChE than butyrylcholinesterase (BuChE). nih.govresearchgate.net
In Vitro and Animal Model Efficacy Studies
The therapeutic potential of MEAI extends to the regulation of glucose metabolism. Administration of the compound to DIO mice alleviated hyperglycemia, improved glucose tolerance, and reduced hyperinsulinemia. nih.govnih.gov Furthermore, MEAI demonstrated positive effects on liver health by ameliorating diet-induced hepatic steatosis. nih.gov This was evidenced by a visible reduction in hepatic lipid accumulation and lower concentrations of liver triglycerides and cholesterol. nih.govmdpi.com
Metabolic phenotyping of the animal models revealed that the antiobesity effects are linked to an increase in energy expenditure and enhanced fat utilization. nih.govresearchgate.net Notably, these metabolic improvements occurred while food consumption remained similar to that of the vehicle-treated control group, suggesting the effects are not primarily driven by appetite suppression. nih.govresearchgate.net Additionally, the compound appeared to normalize voluntary locomotion without inducing overstimulatory effects. nih.govresearchgate.net These findings present compelling evidence for the antiobesity properties of MEAI and its potential as a therapeutic agent for metabolic disorders. researchgate.net
| Behavioral Activity | Normalized voluntary locomotion | nih.govresearchgate.net |
The investigation into this compound's potential to mitigate binge behaviors originated from anecdotal reports of its ability to reduce the desire for alcohol consumption. nih.govmdpi.com Preclinical toxicological evaluations in Sprague Dawley rats were conducted to assess its profile as a potential agent for mitigating binge drinking. mdpi.comnih.gov These studies noted that the compound's psychoactive effects, described as a mild euphoric, alcohol-like experience, were coupled with a dampened desire to consume alcoholic beverages. nih.govmdpi.com This observed effect on binge-drinking behavior in animal models provided the rationale for exploring its impact on other compulsive consumption patterns, such as food addiction. nih.govmdpi.com The compound is considered a promising binge-mitigating agent warranting further evaluation. nih.gov
Currently, there is a lack of specific published research focusing on the antimicrobial or antibacterial properties of this compound against various microorganisms. While studies have been conducted on other methoxy-amino derivatives, such as chalcones and thiazoles, which have shown varying degrees of antimicrobial activity, these findings cannot be directly extrapolated to this compound due to differences in their core chemical structures. mdpi.comresearchgate.net Therefore, the potential for this specific compound to act as an antimicrobial agent remains an uninvestigated area in the available scientific literature.
Investigations into the potential anticancer effects of this compound, including its capacity to induce apoptosis or modulate caspase activity in specific cancer cell lines, have not been documented in the accessible scientific literature. Research in the field of oncology has explored a wide array of other molecular structures, including various indole, benzo[b]furan, and thiazolidinone derivatives, for their ability to trigger apoptotic pathways in cancer cells. mdpi.comtums.ac.ir However, specific preclinical studies to determine if this compound possesses similar cytotoxic or pro-apoptotic properties have not been reported.
The potential analgesic or antinociceptive effects of this compound have not been a focus of published preclinical research. Animal models of pain are commonly used to evaluate the efficacy of novel compounds, as seen in studies of synthetic chalcones and various oxindole (B195798) derivatives. mdpi.comnih.gov However, similar investigations to determine whether this compound can modulate pain pathways or provide relief in inflammatory or neuropathic pain models have not been reported in the available literature.
Pharmacokinetic and Drug Metabolism Research in Preclinical Models
Pharmacokinetic studies of this compound (MEAI) have been conducted in rats to characterize its absorption, distribution, metabolism, and excretion. nih.gov Following both oral and intravenous administration, two primary metabolites were identified: N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI. nih.gov The formation of these metabolites suggests that the compound undergoes N-acetylation and oxidative demethylation as key metabolic pathways. nih.gov
The compound exhibits extensive total clearance and a very short plasma and brain half-life, estimated to be between 0.5 and 0.7 hours in rats. nih.gov When administered orally, MEAI displayed low bioavailability. nih.gov However, a non-linear pharmacokinetic profile was observed, with bioavailability increasing significantly at higher oral doses. nih.gov This non-linear behavior was also reflected in a significant increase in the plasma half-life of both MEAI and its N-acetyl-MEAI metabolite at higher concentrations. nih.gov
Table 2: Summary of Preclinical Pharmacokinetic Parameters in Rats
| Parameter | Finding | Source(s) |
|---|---|---|
| Metabolism | Two primary metabolites identified: N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI | nih.gov |
| Metabolic pathways include N-acetylation and oxidative demethylation | nih.gov | |
| Clearance | Extensive total clearance (2.8 L/h/kg) | nih.gov |
| Half-Life (t½) | Very short plasma and brain half-life (0.5–0.7 h) | nih.gov |
| Oral Bioavailability | Low bioavailability, which increases non-linearly at higher doses | nih.gov |
| Distribution | Rapid attainment of peak levels in the brain | nih.gov |
| Plasma to brain ratio in the range of 3–5.5 | nih.gov |
| Metabolite Levels | N-acetyl-MEAI levels in plasma and brain are ~10x lower than parent compound | nih.gov |
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Characterization
Preclinical pharmacokinetic studies in rats have provided initial insights into the ADME profile of this compound (MEAI). Following intravenous and oral administration, the compound's behavior was characterized to understand its systemic exposure and clearance. nih.govresearchgate.net
In these studies, MEAI demonstrated extensive total clearance from the body. nih.govresearchgate.net The compound was found to have a very short half-life in both plasma and the brain, estimated to be between 0.5 and 0.7 hours. nih.govresearchgate.net When administered orally at a dose of 10 mg/kg, MEAI exhibited low bioavailability, with approximately 25% of the compound reaching systemic circulation. nih.govresearchgate.net Pharmacokinetic analysis also revealed non-linear behavior at higher oral doses. nih.govresearchgate.net
| Pharmacokinetic Parameter | Finding | Source |
|---|---|---|
| Total Clearance | Extensive (2.8 L/h/kg) | nih.govresearchgate.net |
| Plasma Half-life | 0.5–0.7 hours | nih.govresearchgate.net |
| Brain Half-life | 0.5–0.7 hours | nih.govresearchgate.net |
| Oral Bioavailability (10 mg/kg) | Low (25%) | nih.govresearchgate.net |
Assessment of Blood-Brain Barrier Permeability
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for centrally acting agents. The BBB is a highly selective barrier that separates the circulating blood from the brain's extracellular fluid, protecting the central nervous system. nih.gov The efficiency of a molecule's passage is influenced by physicochemical properties such as lipophilicity, molecular weight, and its interaction with various transport mechanisms. nih.govmdpi.com
Preclinical evaluation in rats has shown that MEAI can penetrate the brain after systemic administration. nih.govresearchgate.net Studies measured the concentration of MEAI in both plasma and brain tissue, revealing a plasma-to-brain ratio in the range of 3 to 5.5. nih.govresearchgate.net Peak levels of MEAI in the brain were achieved rapidly, indicating efficient passage across the blood-brain barrier. nih.govresearchgate.net This is consistent with findings for related aminoindanes, such as 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), which was also found to be rapidly absorbed in the brain in rat studies. encyclopedia.pub
| Permeability Parameter | Observation | Source |
|---|---|---|
| Plasma to Brain Ratio | 3–5.5 | nih.govresearchgate.net |
| Time to Peak Brain Levels | Attained rapidly | nih.govresearchgate.net |
Metabolite Identification and Elucidation of Metabolic Pathways (referencing studies on related aminoindanes)
Metabolism studies are essential for understanding the transformation and elimination of a compound from the body. For MEAI, investigations in rats have identified two primary metabolites. nih.govresearchgate.net The metabolic processes involved include N-acetylation and oxidative demethylation. nih.govresearchgate.net The identified metabolites were N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI. nih.govresearchgate.net The levels of the N-acetyl-MEAI metabolite in both plasma and the brain were found to be approximately ten times lower than the parent compound. nih.govresearchgate.net
The metabolic pathways of MEAI are consistent with those observed for other, structurally related aminoindanes. Studies on 2-aminoindane (2-AI), the parent structure lacking the methoxy (B1213986) group, have shown that its metabolism involves N-acetylation. encyclopedia.pubnih.gov In vitro incubations using human liver S9 fraction led to the formation of an acetyl conjugate of 2-AI. nih.gov This acetylation is reportedly carried out exclusively by the N-acetyl transferase 2 (NAT2) enzyme. nih.gov
For N-methylated aminoindanes like N-methyl-2-aminoindane (NM-2-AI), metabolic pathways include hydroxylation and N-demethylation. nih.govoup.com In vitro studies with human liver microsomes showed that NM-2-AI was metabolized to a hydroxylamine (B1172632) and diastereomers of a beta-hydroxylated metabolite. nih.govresearchgate.net In vivo studies in mice identified the N-demethylated metabolite, 2-aminoindane, as well as several hydroxylated metabolites of both 2-AI and NM-2-AI. oup.com These findings highlight common metabolic routes for the aminoindane class, primarily involving modification of the amino group and hydroxylation of the indane structure. encyclopedia.pubnih.govoup.com
| Compound | Metabolic Pathway | Identified Metabolite(s) | Source |
|---|---|---|---|
| This compound (MEAI) | N-acetylation, Oxidative demethylation | N-acetyl-MEAI, 5-hydroxy-N-acetyl-AI | nih.govresearchgate.net |
| 2-Aminoindane (2-AI) | N-acetylation, Hydroxylation | N-acetyl-2-aminoindane, Hydroxylated 2-AI | encyclopedia.pubnih.govoup.com |
| N-methyl-2-aminoindane (NM-2-AI) | Hydroxylation, N-demethylation | Hydroxylamine, Beta-hydroxylated NM-2-AI, 2-Aminoindane, Hydroxylated NM-2-AI | nih.govoup.comresearchgate.net |
Computational Chemistry and Molecular Modeling
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Methoxy-2,3-dihydro-1H-inden-2-amine, docking studies can help identify potential biological targets and elucidate the specific interactions that govern its pharmacological activity.
While specific molecular docking studies for this compound are not extensively available in the public domain, research on related 2-aminoindane derivatives provides valuable insights. For instance, studies on 2-aminoindan (B1194107) (2-AI) and its analogs have shown that these compounds interact with plasma membrane monoamine transporters and α2-adrenergic receptors nih.gov. It was observed that the introduction of a 5-methoxy group, as seen in this compound (also known as 5-MeO-AI), can significantly alter binding affinities. Specifically, 5-methoxy substitution on the 2-aminoindan scaffold was found to have a detrimental effect on binding to α2 adrenoceptors nih.gov.
In a broader context, molecular docking has been successfully applied to understand the interactions of other methoxy-containing psychoactive compounds. For example, in silico studies of 5-MeO-DMT, a hallucinogenic compound, have revealed its binding affinity and interaction with the 5-HT2A receptor, a key target for many psychoactive drugs nanobioletters.com. These studies highlight the importance of the methoxy (B1213986) group in forming hydrogen bonds with specific residues within the receptor's active site nanobioletters.com. Such findings suggest that the methoxy group of this compound likely plays a crucial role in its interaction with its own specific biological targets.
The general process of a molecular docking study involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. These poses are then scored based on their predicted binding affinity. The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for molecular recognition and biological activity.
Table 1: Illustrative Data from Molecular Docking of Related Methoxy-Containing Compounds This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies, based on findings from related compounds.
| Compound | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 5-MeO-DMT | 5-HT2A | -8.01 | Asn343, Phe340 |
| 6-MeO-DMT | 5-HT2A | -7.43 | - |
In Silico Screening Approaches for Hit Identification and Lead Optimization
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in the early stages of drug development for hit identification and subsequent lead optimization.
For a compound like this compound, in silico screening can be employed in several ways. If the biological target is known, structure-based virtual screening can be performed. This involves docking a large library of compounds into the active site of the target protein and ranking them based on their predicted binding affinities. This can lead to the identification of novel scaffolds that may have similar or improved activity compared to the initial hit.
Alternatively, if the target is unknown, ligand-based virtual screening can be utilized. This approach uses the structure of a known active molecule, such as this compound, as a template to search for other compounds with similar chemical features. This is based on the principle that molecules with similar structures are likely to have similar biological activities.
Once a "hit" is identified, the process of lead optimization begins. Computational methods play a crucial role in this phase by predicting how modifications to the lead structure will affect its binding affinity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This allows for the rational design of new analogs with improved therapeutic potential, reducing the need for extensive and costly experimental synthesis and testing.
The general workflow for an in silico screening and lead optimization campaign is as follows:
Library Preparation: A large database of chemical compounds is prepared for screening.
Target/Ligand Preparation: The 3D structure of the biological target or the known active ligand is prepared.
Screening: The library is screened using either structure-based or ligand-based methods.
Hit Identification: A smaller subset of promising compounds (hits) is selected based on the screening results.
Lead Optimization: The hits are computationally modified to improve their drug-like properties, and the new analogs are re-evaluated.
This iterative process of design, prediction, and refinement significantly accelerates the drug discovery pipeline.
Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanism Prediction and Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods can be applied to this compound to gain a deeper understanding of its chemical reactivity, stability, and spectroscopic properties.
One of the key applications of DFT is in the prediction of reaction mechanisms. For instance, computational modeling using DFT can be used to predict the optimal reaction pathways for the synthesis of 2-aminoindane derivatives . By calculating the energies of reactants, transition states, and products, chemists can identify the most energetically favorable route to synthesize a target molecule, potentially leading to higher yields and fewer byproducts.
Conformational analysis is another area where quantum chemical calculations are invaluable. Molecules like this compound can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. DFT can be used to calculate the relative energies of these different conformations, identifying the most stable (lowest energy) structures. This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that allows it to bind to its target receptor.
Furthermore, DFT calculations can predict various molecular properties, including:
Electronic Properties: such as the distribution of electron density, which can indicate the most reactive sites in the molecule.
Spectroscopic Properties: including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Comparing calculated spectra with experimental data can help to confirm the structure of a synthesized compound.
Thermodynamic Properties: such as enthalpy and Gibbs free energy, which are important for understanding the stability and reactivity of the molecule.
Table 2: Examples of Properties of this compound Amenable to DFT Calculation This table is illustrative and lists properties that could be calculated for the compound using DFT.
| Property | Information Gained |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and electronic excitability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | Predicts the infrared (IR) spectrum for structural confirmation. |
Rationalizing Stereoselectivity and Photoisomerization Effects through Computational Methods
Many biologically active molecules are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, understanding and controlling the stereoselectivity of chemical reactions is of paramount importance in medicinal chemistry.
Computational methods can be used to rationalize and predict the stereoselectivity of reactions that produce chiral molecules like this compound, which has a chiral center at the 2-position of the indane ring. By modeling the transition states of the reaction pathways leading to the different stereoisomers, chemists can determine which pathway is energetically favored and therefore which stereoisomer will be the major product. This information can then be used to design catalysts or reaction conditions that enhance the formation of the desired enantiomer.
Photoisomerization is a process in which a molecule is converted from one isomer to another by the absorption of light. This phenomenon is particularly relevant for molecules containing photoswitchable groups. While the core structure of this compound is not inherently photoswitchable, computational studies on related indane-based systems have demonstrated the potential for photo-induced conformational changes mdpi.com. For example, studies on azophenylindane-based molecular motors have shown that UV radiation can induce trans-cis isomerization, leading to a mixture of different rotamers mdpi.com.
Computational methods, such as time-dependent DFT (TD-DFT) and multiconfigurational methods, can be used to study the excited states of molecules and model the photoisomerization process. These calculations can provide insights into:
The absorption spectrum of the molecule, predicting the wavelengths of light that will induce isomerization.
The potential energy surfaces of the ground and excited states, which can reveal the reaction pathways for photoisomerization.
The structures of intermediates and transition states involved in the photochemical reaction.
By understanding these effects at a molecular level, it may be possible to design derivatives of this compound with specific photoresponsive properties, opening up possibilities for new applications in areas such as photopharmacology.
Analytical Methodologies for Chemical Characterization and Quantification in Research
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Methoxy-2,3-dihydro-1H-inden-2-amine, ¹H NMR and ¹³C NMR spectra would be used to confirm the presence and connectivity of all atoms.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) (-OCH₃) group protons, and the aliphatic protons of the indane ring structure. The chemical shift (ppm), splitting pattern (e.g., singlet, doublet, triplet), and integration (proton count) of each signal would be used to assign each proton to its specific position in the molecule.
¹³C NMR: The carbon NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. This would confirm the total number of carbons and provide information about their hybridization (sp², sp³) and functionalization (e.g., carbons bonded to oxygen or nitrogen).
Although specific experimental NMR data for this compound is not publicly documented in the reviewed literature, analysis of related aminoindane structures suggests that techniques such as HSQC and HMBC would be used for unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. As this compound is a primary amine, its IR spectrum would be characterized by several key absorption bands. While a specific experimental spectrum is not available, the expected characteristic peaks can be predicted.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Two sharp bands, medium intensity |
| Amine (N-H) | Scissoring (Bend) | 1650 - 1580 | Medium to strong band |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium to weak bands |
| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium to strong bands |
| Aromatic Ether (C-O) | Asymmetric Stretch | 1275 - 1200 | Strong band |
| Aliphatic C-N | Stretch | 1250 - 1020 | Medium to weak band |
Chromatographic Methods for Purity Assessment and Impurity Profiling (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)
Chromatographic techniques are vital for separating the target compound from impurities, starting materials, and by-products, thereby allowing for its quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a chemical substance. A validated HPLC method would involve using a suitable stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with additives) to separate this compound from any impurities. Detection is typically achieved using an ultraviolet (UV) detector set to a wavelength where the analyte absorbs strongly. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. While some suppliers indicate a purity of ≥96% by HPLC, the specific methodological parameters are not detailed in available literature.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is not only used for purity assessment but also for the structural confirmation of the compound and the identification of unknown impurities.
For this compound, an LC-MS analysis would provide:
Retention Time: The time at which the compound elutes from the LC column, a characteristic property under specific conditions.
Mass-to-Charge Ratio (m/z): The mass spectrometer would confirm the molecular weight of the compound. Using a high-resolution mass spectrometer like an Orbitrap, the exact mass can be determined, which allows for the calculation of the molecular formula. wikipedia.org
Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the molecule is fragmented, and the resulting pattern provides a "fingerprint" that is highly specific to its structure, aiding in unequivocal identification. wikipedia.org
Public databases confirm that mass spectral data for MEAI have been generated using a Q Exactive Plus Orbitrap instrument with Electrospray Ionization (ESI), including both MS1 and MS2 tandem spectra. wikipedia.org This indicates that high-resolution mass spectrometry is a key tool in its analysis.
| Technique | Information Obtained | Application to this compound |
|---|---|---|
| HPLC-UV | Purity, Quantification | Assessment of percentage purity by comparing peak areas. |
| LC-MS (High Resolution) | Molecular Formula Confirmation | Provides exact mass to confirm the elemental composition (C₁₀H₁₃NO). wikipedia.org |
| LC-MS/MS | Structural Elucidation, Impurity ID | Generates a specific fragmentation pattern for structural confirmation and identification of trace-level impurities. wikipedia.org |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous information on:
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The exact spatial arrangement of the atoms in the crystal lattice.
Stereochemistry: For chiral compounds, it can determine the absolute configuration (R/S) of stereocenters. Since this compound is achiral, this specific application is not relevant unless chiral derivatives are synthesized.
Intermolecular Interactions: Details on how molecules are packed together in the solid state, including hydrogen bonding.
Currently, there are no published reports or entries in crystallographic databases detailing the single-crystal X-ray structure of this compound.
Future Directions and Therapeutic Potential in Early Stage Research
Development of Novel Therapeutic Scaffolds Based on the Dihydro-1H-inden-2-amine Framework
The dihydro-1H-inden-2-amine structure is a foundational element for creating new therapeutic candidates. Its rigid bicyclic system allows for the precise spatial arrangement of pharmacophoric features, making it an ideal starting point for structure-activity relationship (SAR) studies. Researchers are leveraging this framework to synthesize novel derivatives with enhanced potency and selectivity for various biological targets.
One promising direction involves the synthesis of β-lactam derivatives from 2-aminoindan (B1194107) precursors. nih.govresearchgate.net These compounds have demonstrated potent inhibitory effects on both acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) I and II isoenzymes at nanomolar concentrations. nih.govresearchgate.net The 2-azetidinone (β-lactam) ring is a pharmacologically significant feature known for a wide range of biological activities. researchgate.net By incorporating this moiety, researchers can create novel scaffolds that target enzymes implicated in neurodegenerative disorders. nih.govresearchgate.net
Another approach focuses on modifying the indane core to create inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform, which is a key target in Parkinson's disease treatment. nih.gov The design of these novel scaffolds is often guided by fragment-based drug design, where hydrophobic fragments are linked to the core 1-aminoindan (B1206342) structure of drugs like rasagiline (B1678815) to target specific pockets within the enzyme's active site. nih.gov This strategy has led to the development of potent and highly selective MAO-B inhibitors. nih.gov The 2-aminoindan scaffold is also a known monoamine releaser, and substitutions on its ring can shift its selectivity towards specific transporters like the serotonin (B10506) transporter (SERT), highlighting its adaptability. nih.govresearchgate.net
The versatility of the indene (B144670) scaffold is further demonstrated in its use for creating compounds with potential applications beyond neurodegeneration, including anticancer agents. evitachem.comnih.gov The core structure's amenability to chemical modification allows for the exploration of a wide chemical space to develop new therapeutic agents for various diseases. ontosight.aimdpi.com
Table 1: Examples of Novel Scaffolds Based on the 2-Aminoindan Framework
| Scaffold Class | Target(s) | Rationale | Key Findings |
|---|---|---|---|
| 2-Aminoindan β-Lactam Derivatives | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCA I, II) | Combine the 2-aminoindan core with a pharmacologically active β-lactam ring to create dual inhibitors. | Potent inhibition of both AChE and hCA isoenzymes at low nanomolar concentrations. nih.govresearchgate.net |
| Rasagiline Derivatives | Monoamine Oxidase B (MAO-B) | Utilize fragment-based design to link hydrophobic fragments to the 1-aminoindan core of rasagiline for enhanced selectivity. | Yielded a highly selective hMAO-B inhibitor with activity comparable to rasagiline but with improved isoform selectivity. nih.gov |
| Ring-Substituted 2-Aminoindans | Monoamine Transporters (SERT, DAT, NET) | Modify the aromatic ring of 2-aminoindan to alter selectivity for serotonin, dopamine (B1211576), and norepinephrine (B1679862) transporters. | Ring substitutions can increase potency for SERT-mediated release while reducing effects at DAT and NET, creating selective serotonin-releasing agents. nih.govresearchgate.net |
| 2-Heteroarylidene-1-indanone Derivatives | Monoamine Oxidase A & B (MAO-A, MAO-B) | Explore structural analogs of chalcones to develop potent MAO inhibitors. | These derivatives are potent in-vitro inhibitors of MAO-B, with some also inhibiting MAO-A, making them promising leads for neurodegenerative disorders. nih.gov |
Application of Multitarget-Directed Ligand (MTDL) Design Strategies
The complexity of neurodegenerative diseases like Alzheimer's and Parkinson's, which involve multiple pathological pathways, has spurred the development of Multitarget-Directed Ligands (MTDLs). chemrxiv.orgnih.gov This strategy aims to design a single molecule that can simultaneously interact with multiple biological targets, offering a potential advantage over administering several different drugs. mdpi.com The dihydro-1H-inden-2-amine framework is well-suited for MTDL design due to its structural versatility. nih.gov
A key application of the MTDL strategy involves combining pharmacophores that can inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov Both enzymes are significant targets in Alzheimer's disease. For example, researchers have designed novel 2-benzylideneindan-1-one (B1199582) derivatives that act as dual inhibitors. One such compound, (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one, demonstrated potent dual inhibition of both enzymes. nih.gov This approach merges features of existing drugs into a single, more efficient molecule.
The MTDL approach can be implemented through various design strategies, including linking, fusing, or merging different pharmacophores. nih.gov For instance, the indanone core of a known AChE inhibitor like donepezil (B133215) can be substituted with a different planar, aromatic system to not only retain affinity for the AChE active site but also to introduce new biological activities, such as metal chelation or antioxidant properties. nih.gov This chimeric or hybrid drug design can lead to molecules with a broader spectrum of beneficial effects for treating multifactorial diseases. mdpi.com
Table 2: MTDL Strategies Involving the Indan (B1671822) Framework
| MTDL Strategy | Targets | Rationale | Example Compound Class |
|---|---|---|---|
| Dual AChE/MAO-B Inhibition | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | A single molecule to address both cholinergic decline and monoaminergic dysregulation in Alzheimer's disease. | 2-Benzylideneindan-1-one derivatives. nih.gov |
| Hybrid/Chimeric Design | Multiple targets (e.g., AChE, Metal Ions, MAO-B) | Fusing or linking pharmacophores from different drugs (e.g., donepezil and rasagiline) to create a single molecule with combined activities. nih.gov | Tacrine-8-hydroxyquinoline hybrids, M30 (8-hydroxyquinoline + propargylamine (B41283) moiety). nih.gov |
| Fragment-Based MTDL | Multiple targets (e.g., BACE-1, GSK-3β) | Using small molecular fragments that can bind to multiple targets as starting points for building more complex, dual-targeted molecules. nih.gov | 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones. nih.gov |
Advancing Preclinical Research Towards Specific Disease Indications
Early-stage research on 5-methoxy-2,3-dihydro-1H-inden-2-amine and its analogs is paving the way for preclinical studies targeting specific diseases, primarily neurodegenerative disorders. The ability of these compounds to modulate key neurotransmitter systems and enzymes makes them promising candidates for conditions like Parkinson's and Alzheimer's disease.
Parkinson's Disease: The progression of Parkinson's disease is linked to elevated levels of MAO-B in the brain. nih.gov Consequently, selective MAO-B inhibitors are a cornerstone of treatment. Derivatives of the 1-aminoindan scaffold, such as rasagiline, are already in clinical use. wikipedia.orgwikipedia.org Ongoing research focuses on developing next-generation inhibitors based on the dihydro-1H-inden-1-amine framework with improved selectivity and neuroprotective properties. nih.gov The metabolite of rasagiline, (R)-1-aminoindan, while lacking significant MAO inhibitory activity, retains neuroprotective effects, suggesting that the core indan structure contributes to therapeutic efficacy beyond simple enzyme inhibition. wikipedia.org
Alzheimer's Disease: The multifaceted nature of Alzheimer's disease makes it a prime candidate for MTDL therapies. As discussed, indan-based scaffolds are being used to create dual inhibitors of AChE and MAO-B. nih.gov AChE inhibitors work to increase levels of the neurotransmitter acetylcholine, while MAO-B inhibition can have neuroprotective effects. By targeting both pathways, these novel compounds could offer a more comprehensive treatment approach. nih.govmdpi.com
Beyond enzyme inhibition, the modulation of monoamine transporters by 2-aminoindan derivatives is also relevant. nih.gov For instance, 5-methoxy-6-methyl-2-aminoindane (MMAI) is a highly selective serotonin-releasing agent. researchgate.net Given the role of the serotonergic system in mood and cognition, such compounds could address some of the behavioral and psychological symptoms associated with dementia.
Future preclinical work will likely focus on evaluating the efficacy of these novel indan derivatives in animal models of neurodegeneration, assessing their ability to cross the blood-brain barrier, and establishing their pharmacokinetic profiles to identify the most promising candidates for clinical development. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methoxy-2,3-dihydro-1H-inden-2-amine?
- Methodology :
- Friedel-Crafts Acylation : A regioselective approach involves Friedel-Crafts acetylation of N-protected 2-aminoindan derivatives. Acetyl chloride acts as both reagent and solvent, avoiding halogenated solvents, with yields up to 49% .
- Palladium-Catalyzed Cascade Reactions : For structurally similar compounds, palladium-catalyzed hydration-olefin insertion cascades yield dihydroindenones under mild conditions. This method is 100% atom-economical and diastereoselective .
- Rhodium-Catalyzed Cyclocarbonylation : Desilylative cyclocarbonylation of 1-aryl-2-(trimethylsilyl)acetylenes produces 2,3-dihydro-1H-inden-1-ones, tolerating electron-donating (e.g., methoxy) and electron-withdrawing substituents .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR data (e.g., δ 3.90 ppm for OCH3 in 5-methoxy derivatives) confirm substituent positions and enol/keto tautomer ratios in related compounds .
- HRMS : High-resolution mass spectrometry (e.g., [M+Na]+ at 283.0941 m/z) validates molecular formulas .
- Chromatography : RF values (e.g., 0.35 in pentane:ethyl acetate 8:2) and retention times distinguish intermediates and byproducts .
Q. What are the stability considerations for this compound under experimental conditions?
- Key Factors :
- pH Sensitivity : Protonation at the amine group influences solubility and reactivity. Hydrochloride salts (e.g., 2-aminoindane hydrochloride) are preferred for stability in aqueous media .
- Light and Temperature : Store at 2–8°C in amber vials to prevent degradation, as recommended for structurally similar indenamines .
Advanced Research Questions
Q. How can regioselectivity challenges in Friedel-Crafts modifications of this compound derivatives be addressed?
- Strategies :
- Electron-Withdrawing Groups (EWGs) : Substituents like nitro or cyano enhance enamine formation, directing acetylation to specific positions (e.g., 5- and 6-positions in 2-aminoindan derivatives) .
- Protecting Groups : N-Boc protection prevents unwanted side reactions during alkylation or acylation steps .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- DFT Approaches :
- B3LYP/6-31G(d,p) Basis Set : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for similar indenones), ionization potential (8.5 eV), and electrophilicity index (1.8 eV) to guide reactivity .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for functionalization .
Q. How do structural modifications (e.g., methoxy substitution) impact biological activity?
- Case Study :
- AMPA Receptor Modulation : N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, a derivative, shows enhanced CNS penetration and oral bioavailability due to methoxy and fluoro substituents .
- Antimicrobial Activity : Methoxy-substituted indenones exhibit activity against Gram-negative bacteria (e.g., E. coli) with MIC values <10 µg/mL .
Q. What regulatory constraints apply to this compound in research settings?
- Legal Framework :
- Controlled Substance Analogues : Derivatives with alkyl/alkoxy substitutions on the phenyl ring are regulated under misuse of drug laws (e.g., Ireland’s Misuse of Drugs Act 2021) .
- Safety Protocols : Follow GHS guidelines for handling irritants (e.g., hydrochloride salts) and use PPE during synthesis .
Data Contradictions and Resolutions
Q. Why do conflicting reports exist on the antimicrobial efficacy of methoxy-substituted indenones?
- Resolution :
- Strain Variability : Activity against E. coli is consistent (MIC <10 µg/mL), but discrepancies with S. aureus arise from efflux pump expression differences .
- Solubility Limitations : Poor aqueous solubility of non-polar derivatives reduces bioavailability in agar diffusion assays .
Q. How to reconcile divergent regioselectivity outcomes in Friedel-Crafts vs. transition metal-catalyzed syntheses?
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
